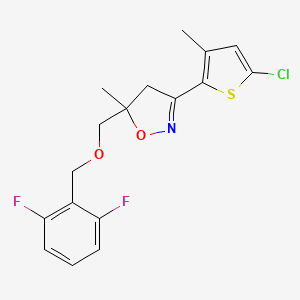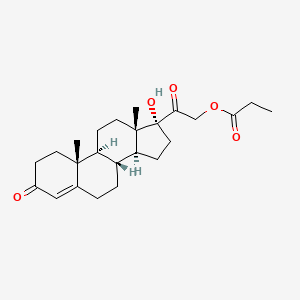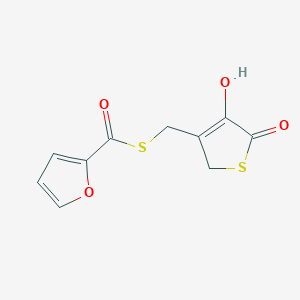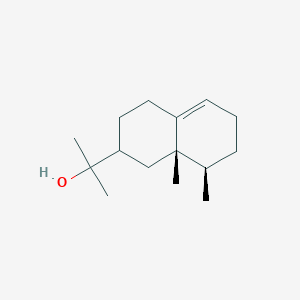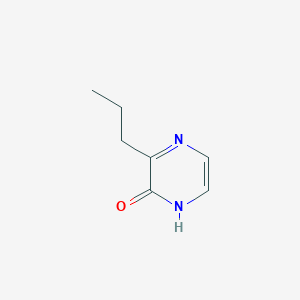
3-propyl-1H-pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-propyl-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family It features a pyrazine ring fused with a ketone group and a propyl substituent at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propylpyrazine-2-carboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. This reaction facilitates the formation of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-propyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Functionalized pyrazinone compounds with various substituents.
科学的研究の応用
3-propyl-1H-pyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-propyl-1H-pyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
3-methyl-1H-pyrazin-2-one: Similar structure but with a methyl group instead of a propyl group.
3-ethyl-1H-pyrazin-2-one: Contains an ethyl group at the third position.
3-phenyl-1H-pyrazin-2-one: Features a phenyl group, offering different electronic properties.
Uniqueness
3-propyl-1H-pyrazin-2-one is unique due to its specific substituent, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-7(10)9-5-4-8-6/h4-5H,2-3H2,1H3,(H,9,10) |
InChIキー |
OUIAUQHSLHKLOQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


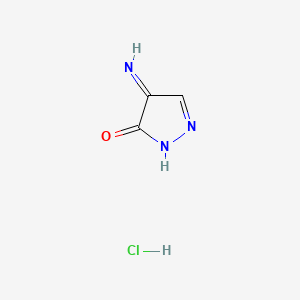
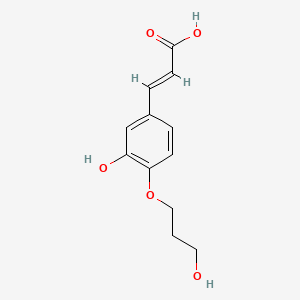
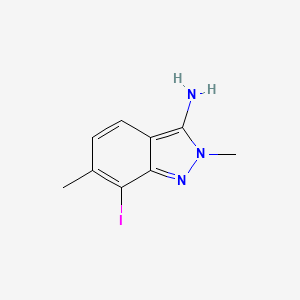

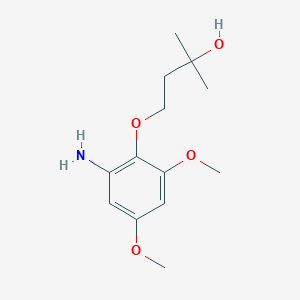
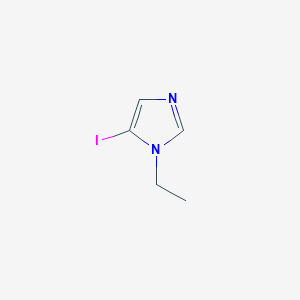
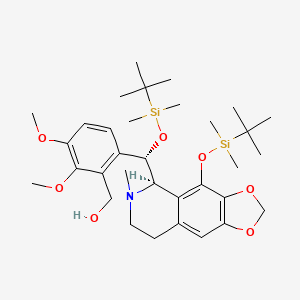
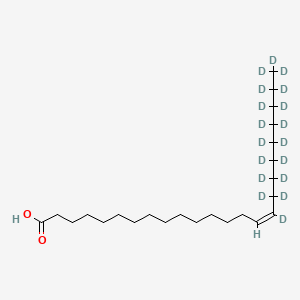
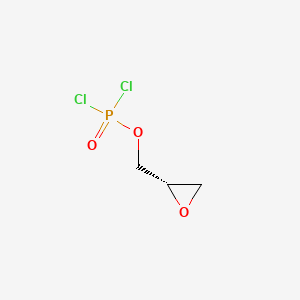
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
